N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1291862-92-4
VCID: VC6264460
InChI: InChI=1S/C22H18ClN3O2S2/c1-14-4-2-3-5-18(14)26-21(28)20-17(10-11-29-20)25-22(26)30-13-19(27)24-12-15-6-8-16(23)9-7-15/h2-11H,12-13H2,1H3,(H,24,27)
SMILES: CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)Cl
Molecular Formula: C22H18ClN3O2S2
Molecular Weight: 455.98

N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

CAS No.: 1291862-92-4

Cat. No.: VC6264460

Molecular Formula: C22H18ClN3O2S2

Molecular Weight: 455.98

* For research use only. Not for human or veterinary use.

N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide - 1291862-92-4

Specification

CAS No. 1291862-92-4
Molecular Formula C22H18ClN3O2S2
Molecular Weight 455.98
IUPAC Name N-[(4-chlorophenyl)methyl]-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C22H18ClN3O2S2/c1-14-4-2-3-5-18(14)26-21(28)20-17(10-11-29-20)25-22(26)30-13-19(27)24-12-15-6-8-16(23)9-7-15/h2-11H,12-13H2,1H3,(H,24,27)
Standard InChI Key NKNSUTVPNKLYKU-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Composition

The systematic IUPAC name for this compound is N-[(4-chlorophenyl)methyl]-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide. Its structure comprises a thieno[3,2-d]pyrimidine scaffold fused with a 4-oxo-3,4-dihydro moiety, substituted at the 2-position with a sulfanyl-acetamide group. The acetamide side chain is further functionalized with a 4-chlorobenzyl group, while the 3-position of the pyrimidine ring bears a 2-methylphenyl substituent.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number1291862-92-4
Molecular FormulaC22H18ClN3O2S2\text{C}_{22}\text{H}_{18}\text{ClN}_{3}\text{O}_{2}\text{S}_{2}
Molecular Weight455.98 g/mol
SMILES NotationCC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)Cl
InChI KeyNKNSUTVPNKLYKU-UHFFFAOYSA-N

Structural Contributions to Reactivity

The chlorobenzyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. The sulfanyl (-S-) linkage serves as a nucleophilic center, enabling interactions with electrophilic residues in enzyme active sites. The methylphenyl substituent at the 3-position introduces steric effects that may influence binding affinity to target proteins .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves sequential reactions optimized for yield and purity. A generalized route includes:

  • Formation of the Thieno[3,2-d]pyrimidine Core: Cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions generates the pyrimidine ring .

  • Sulfanyl Acetamide Coupling: Thiolation at the 2-position using mercaptoacetic acid derivatives, followed by amide bond formation with 4-chlorobenzylamine.

  • Purification: Chromatographic techniques (e.g., silica gel column) isolate the final product, typically yielding >75% purity.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsSolventTemperature
1Thiourea, HCl (cat.)Ethanol80°C
2Mercaptoacetic acid, DCC, DMAPDCM0–25°C
34-Chlorobenzylamine, EDC·HCl, HOBtDMF25°C

Challenges in Optimization

Reaction pH and temperature critically influence intermediate stability. For instance, excessive heating during cyclocondensation may degrade the thienopyrimidine core, necessitating precise thermal control .

Biological Activities and Mechanistic Insights

Enzyme Inhibition Profiles

Thieno[3,2-d]pyrimidines are recognized for their inhibition of nucleotide-metabolizing enzymes such as human nucleoside triphosphate diphosphohydrolases (h-NTPDases). These enzymes regulate extracellular nucleotide signaling, a pathway often dysregulated in cancer and inflammatory diseases. Molecular docking studies suggest that the sulfanyl-acetamide moiety interacts with the catalytic domain of h-NTPDase1, disrupting ATP hydrolysis .

Table 3: Predicted Binding Affinities

Target EnzymeDocking Score (kcal/mol)Putative Interaction Site
h-NTPDase1-9.2Arg-145, Asp-213, Phe-168
SARS-CoV-2 Mpro-8.7His-41, Cys-145, Glu-166

Future Research Directions

Expanding Therapeutic Indications

Further studies should explore synergistic effects with existing chemotherapeutics and antiviral agents. Structural analogs with fluorinated benzyl groups could improve target selectivity and metabolic stability .

Clinical Translation Challenges

Scale-up synthesis and pharmacokinetic profiling in animal models are essential next steps. Regulatory approval will require comprehensive toxicology assessments, including genotoxicity and organ-specific liability screens.

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